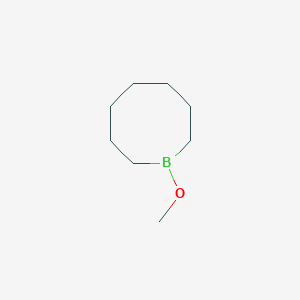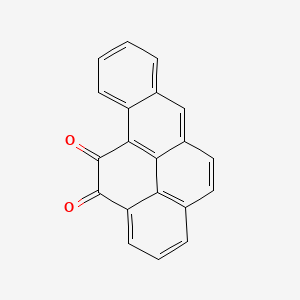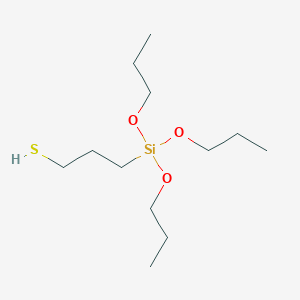
3-(Tripropoxysilyl)propane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tripropoxysilyl)propane-1-thiol is an organosilicon compound characterized by the presence of a thiol group and three propoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tripropoxysilyl)propane-1-thiol typically involves the reaction of 3-chloropropyltriethoxysilane with sodium thiolate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:
3-chloropropyltriethoxysilane+sodium thiolate→this compound+sodium chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Tripropoxysilyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding silane.
Substitution: Functionalized silanes with different substituents.
Scientific Research Applications
3-(Tripropoxysilyl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid materials and surface modification of nanoparticles.
Biology: Employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of adhesives, sealants, and coatings to enhance adhesion and durability.
Mechanism of Action
The mechanism of action of 3-(Tripropoxysilyl)propane-1-thiol involves the formation of covalent bonds between the thiol group and target molecules. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to act as a versatile linker in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propane-1-thiol
- 3-(Triethoxysilyl)propane-1-thiol
- 3-(Triisopropoxysilyl)propane-1-thiol
Uniqueness
3-(Tripropoxysilyl)propane-1-thiol is unique due to its specific combination of propoxy groups and thiol functionality. This combination provides distinct reactivity and stability compared to other similar compounds. The presence of three propoxy groups enhances its solubility in organic solvents and its ability to form strong bonds with various substrates, making it particularly useful in surface modification and material synthesis applications.
Properties
CAS No. |
58495-77-5 |
|---|---|
Molecular Formula |
C12H28O3SSi |
Molecular Weight |
280.50 g/mol |
IUPAC Name |
3-tripropoxysilylpropane-1-thiol |
InChI |
InChI=1S/C12H28O3SSi/c1-4-8-13-17(12-7-11-16,14-9-5-2)15-10-6-3/h16H,4-12H2,1-3H3 |
InChI Key |
DECHJJJXDGPZHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](CCCS)(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)
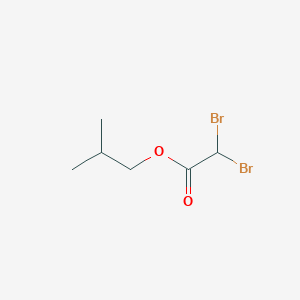
![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)
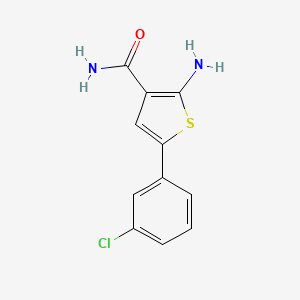

![Acetic acid, [[2-(aminosulfonyl)phenyl]amino]oxo-, 1-methylethyl ester](/img/structure/B14601818.png)
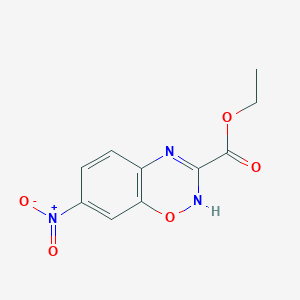
![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)
